molecular formula C7H7IO2S B1459819 2-Iodo-4,5-dimethylthiophene-3-carboxylic acid CAS No. 1261635-51-1

2-Iodo-4,5-dimethylthiophene-3-carboxylic acid

Cat. No.: B1459819
CAS No.: 1261635-51-1
M. Wt: 282.1 g/mol
InChI Key: ZJTSQLIZQRJASW-UHFFFAOYSA-N
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Description

2-Iodo-4,5-dimethylthiophene-3-carboxylic acid is a chemical compound with the molecular formula C7H7IO2S . It has a molecular weight of 282.1 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of thiophene derivatives, such as this compound, often involves condensation reactions . Typical synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7IO2S/c1-3-4 (2)11-6 (8)5 (3)7 (9)10/h1-2H3, (H,9,10) .


Physical and Chemical Properties Analysis

This compound is a solid compound . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

2-Iodo-4,5-dimethylthiophene-3-carboxylic acid serves as a pivotal intermediate in the synthesis of various thiophene derivatives with potential applications in material science, pharmaceuticals, and organic electronics. The halogen (iodo) group in this compound enables a range of chemical transformations, such as cross-coupling reactions, that can lead to the creation of structurally diverse molecules. For instance, the Friedel-Crafts synthesis approach allows for the modification of thiophene derivatives, expanding the utility of this compound in synthesizing compounds with tailored properties for specific research applications (Jagodziński, Jagodzińska, & Jabłoński, 1986).

Antioxidant and Anti-inflammatory Properties

Derivatives of this compound, specifically ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, have shown promising in vitro antioxidant and in vivo anti-inflammatory activities. This highlights the compound's potential in contributing to the development of new therapeutic agents. The compounds containing phenolic substitution, in particular, exhibited significant antioxidant and anti-inflammatory effects, suggesting a pathway for developing novel anti-inflammatory drugs with antioxidant properties (Madhavi & Sreeramya, 2017).

Electrochemical Properties and Applications

The electrochemical behavior of derivatives of this compound has been extensively studied, providing insights into their reduction mechanisms and potential applications in electrochemical sensors and organic electronics. For example, methyl 3-halo-1-benzothiophene-2-carboxylates, closely related to this compound, demonstrate specific electrochemical reduction behaviors that can be harnessed for analytical and synthetic purposes (Rejňák, Klima, Svoboda, & Ludvík, 2004).

Molecular Interaction Studies

Understanding the molecular interactions and crystal structures of derivatives of this compound contributes to the fields of material science and pharmaceuticals by enabling the design of molecules with desired physical properties and biological activities. Crystal structure analysis provides valuable information on molecular conformations and intermolecular interactions, which are crucial for predicting and optimizing the behavior of these compounds in various applications (Sutherland, 1970).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . The safety information pictograms indicate that it is a GHS07 substance, and the signal word is "Warning" .

Properties

IUPAC Name

2-iodo-4,5-dimethylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO2S/c1-3-4(2)11-6(8)5(3)7(9)10/h1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTSQLIZQRJASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)O)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodo-4,5-dimethylthiophene-3-carboxylic acid
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Reactant of Route 6
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